molecular formula C15H12F2NO2S B2514033 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene CAS No. 668981-01-9

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene

Cat. No.: B2514033
CAS No.: 668981-01-9
M. Wt: 308.32
InChI Key: DLZFUCIDFRZMOK-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene is an aromatic compound with the molecular formula C15H11F2NO2S and a molecular weight of 307.31 g/mol This compound is characterized by the presence of two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring

Preparation Methods

The synthesis of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene involves several steps, typically starting with the difluoromethylation of a suitable precursor. The reaction conditions often include the use of metal-based catalysts and specific reagents to achieve the desired functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyano or tosyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The pathways involved depend on the specific biological system being studied. Detailed studies are required to fully understand the molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene can be compared with other similar compounds, such as:

    1,4-Difluoro-2-(isocyano)methylbenzene: Lacks the tosyl group, which may affect its reactivity and applications.

    1,4-Difluoro-2-(tosyl)methylbenzene:

The presence of both the isocyano and tosyl groups in this compound makes it unique and potentially more versatile in various applications .

Properties

IUPAC Name

1,4-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-9-11(16)5-8-14(13)17/h3-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHMCIYCFACHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC(=C2)F)F)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer, an addition funnel and a thermometer, was charged with N-[(2,5-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide (207.0 g, 0.636 moles) and tetrahydrofuran (J. T. Baker, low water, 1.5 L). Phosphorous oxychloride (118.6 ml, 1.27 moles) was quickly poured into the reaction mixture (less than 5 minutes). The mixture was stirred at room temperature for 10 minutes and then cooled to 4° C. using an ice/water bath. 2,6-Lutidine (445 ml, 3.82 moles) was added via the addition funnel over a period of 30 minutes. The cooling bath was then removed and the mixture was stirred at room temperature for 18 hours. The reaction mixture was poured into a stirred and ice-water cooled solution of 1.5 kg of ice and 1.1 L of saturated aqueous sodium bicarbonate (NaHCO3). The mixture was then extracted with ethyl acetate (2 L plus 1.5 L). The combined organic extracts were washed with 1N aqueous hydrochloric acid (3 L), saturated aqueous NaHCO3 (3 L) and brine (3 L); and then dried (MgSO4). After removing all solvents, isopropanol (1.8 L) was added to the residual brownish solid. The resulting slurry was stirred at room temperature for 2 hours. Water (0.9 L) was added and the slurry was stirred for additional 30 minutes at room temperature and then filtered. The cake was washed with 2:1 isopropanol-water (2×500 ml) and dried in a vacuum-oven (30° C.) for 48 hours. The product, [α-(p-Toluenesulfonyl)-2,5-difluorobenzyl]isonitrile (133.4 g, yield 68%,), was obtained as a brownish powder.
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
118.6 mL
Type
reactant
Reaction Step Two
Quantity
445 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a clean a dry nitrogen purged acetone boiled out 100 gallon glass lined reactor was charged, 7.9 Kg of N-[(2,5-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide (24, moles), 16 gallons of tetrahydrofuran and 7.8 Kg of phosphorous oxychloride (51 moles). The batch was allowed to stir at 20° C. for 30 minutes and then cooled to 3.5° C. To the batch was added 15.8 Kg of 2,6-lutidine (146 moles) over 15 minutes. The reaction mixture was allowed to warm to 23° C. and was stirred for 17 hours at 23° C. The reaction was judged complete by HPLC and was charged to a 40 gallon solution of 10% sodium bicarbonate at 22° C., and the contents were allowed to stir for 30 minutes. To the batch was then added 25 gallons of ethyl acetate and the layers were separated. The water layer was backwashed with 9 gallons of ethyl acetate and the product rich ethyl acetate combined with the first wash. The product rich ethyl acetate layers were added to a 10% citric acid solution (20 gallons) and then stirred. The organic layer was checked by HPLC for 2,6 lutidine and then separated. The organic layer was washed with 10 gallons of saturated NaCl and dried over 7.9 Kg of magnesium sulfate. The drying agents were removed by filtration and the cake was washed with 4 gallons of ethyl acetate. The ethyl acetate layer was concentrated to 7 gallons under vacuum at an internal temperature of 24° C. The batch was then added to 11 gallons of IPO at 21° C. and allowed to granulate at 4° C. for 12 hours. The product was isolated via filtration and washed with 4 gallons of 5° C. IPO. The product was then dried at 34° C. for 22 hours with nitrogen bleed to recover 5.0 Kg of the title compound (66 % yield).
Quantity
7.9 kg
Type
reactant
Reaction Step One
Quantity
7.8 kg
Type
reactant
Reaction Step Two
Quantity
15.8 kg
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
66%

Synthesis routes and methods III

Procedure details

To a solution of N-((2,5-difluorophenyl)(tosyl)methyl)formamide (5.92 g, 18.2 mmol) in DME (100 mL) at about −10° C. was added phosphorus oxychloride (Fluka, 5.09 mL, 54.6 mmol) followed by dropwise addition of TEA (12.7 mL, 91.0 mmol) in DME (10 mL). The reaction mixture was stirred at about −5° C. for about 3 h. The reaction mixture was poured into ice-cold water (250 mL) and extracted with EtOAc (3×50 mL). The organic layer was dried with MgSO4, filtered and concentrated in vacuo. The crude material was purified by silica gel chromatography using heptane/EtOAc (gradient; 1:0 to 1:1) to give the title compound (1.90 g, 34.0%) as a yellow solid. LC/MS (Table 1, Method a) Rt=2.94 min; MS m/z: 306.1 (M−H)−.
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
5.09 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
34%

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